Woodfordin A

説明

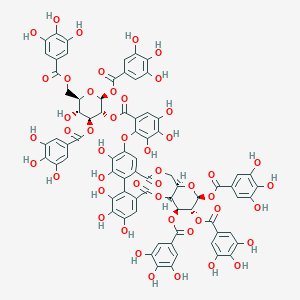

Woodfordin A is a polyphenolic compound isolated from the plant Woodfordia fruticosa, commonly known as the “fire flame bush.” This plant is widely recognized for its medicinal properties and has been used in traditional medicine systems such as Ayurveda, Unani, and Siddha. This compound is one of the key phyto-constituents of Woodfordia fruticosa, exhibiting various biological activities beneficial to human health .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Woodfordin A involves the extraction of the compound from the plant Woodfordia fruticosa. The extraction process typically includes the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The extracted solution is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: advancements in biotechnological interventions, such as in vitro propagation and elicitation of secondary metabolites, have shown potential for large-scale production of this compound .

化学反応の分析

Types of Reactions: Woodfordin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

科学的研究の応用

Woodfordin A has a wide range of scientific research applications due to its diverse biological activities:

Chemistry: this compound is used as a model compound in studying polyphenolic structures and their reactivity.

Biology: It exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it valuable in biological research.

Medicine: this compound has shown potential in treating various ailments, including cancer, cardiovascular diseases, and neurodegenerative disorders.

Industry: The compound is used in the development of natural preservatives and cosmetic formulations due to its antioxidant properties

作用機序

Woodfordin A exerts its effects through multiple molecular targets and pathways. It interacts with cellular proteins and enzymes, modulating their activity to produce therapeutic effects. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, thereby reducing inflammation and protecting cells from damage .

類似化合物との比較

Woodfordin A is unique among polyphenolic compounds due to its specific structure and biological activities. Similar compounds include:

Woodfordin C: Another polyphenolic compound from Woodfordia fruticosa with similar biological activities.

Oenothein B: A compound with strong antioxidant and antitumor properties.

Isoschimacoalin-A: Known for its antimicrobial and anti-inflammatory effects

Compared to these compounds, this compound stands out for its broader range of biological activities and potential therapeutic applications.

生物活性

Woodfordin A, a bioactive compound derived from the plant Woodfordia fruticosa, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various studies and case analyses.

Overview of this compound

This compound is part of a group of compounds known as flavonoids, which are recognized for their antioxidant properties and potential health benefits. The compound is primarily extracted from the leaves and flowers of Woodfordia fruticosa, a plant commonly used in traditional medicine.

Antioxidant Activity

Research Findings:

- This compound exhibits significant antioxidant activity, which is crucial for neutralizing free radicals and preventing oxidative stress-related diseases. Studies have employed various assays to quantify this activity.

- For instance, in a study utilizing the DPPH (1,1-Diphenyl-2-picrylhydrazyl) assay, this compound demonstrated an IC50 value of approximately 20.79 μg/mL, indicating strong free radical scavenging ability .

Antimicrobial Properties

Antibacterial Activity:

- This compound has shown promising antibacterial effects against a range of pathogenic bacteria. In vitro studies revealed that methanolic extracts containing this compound inhibited the growth of both Gram-positive and Gram-negative bacteria.

- The Minimum Inhibitory Concentration (MIC) values for various bacterial strains ranged from 50 to 100 μg/mL, showcasing its potential as a natural antimicrobial agent .

Antidiabetic Effects

Mechanism of Action:

- The compound has been studied for its ability to inhibit α-amylase, an enzyme involved in carbohydrate digestion. This inhibition can help manage blood glucose levels.

- In vitro assays indicated that this compound had an IC50 value of 444.98 μg/mL against α-amylase, which is significant when compared to standard antidiabetic drugs like acarbose .

Antitumor Activity

Case Studies:

- This compound has been investigated for its antitumor properties. One study compared its effects with established chemotherapeutic agents like Adriamycin and Etoposide.

- Results showed that while this compound exhibited moderate growth inhibition against various human tumor cell lines (e.g., PC-1 cells), its mechanism primarily involves the inhibition of DNA topoisomerase II, crucial for DNA replication and repair .

Anti-inflammatory Effects

In Vivo Studies:

- Animal models have demonstrated that this compound possesses anti-inflammatory properties. Inflammation markers were significantly reduced in treated groups compared to controls.

- The bark extract containing this compound showed notable results in reducing edema in carrageenan-induced paw edema models, indicating its potential as an anti-inflammatory agent .

Safety and Toxicity

Toxicity Assessment:

- Acute toxicity studies indicate that this compound has a high safety profile. The median lethal dose (LD50) was found to be greater than 5000 mg/kg body weight, suggesting minimal toxicity at therapeutic doses .

Summary Table of Biological Activities

特性

IUPAC Name |

[(2S,3R,4S,5R,6R)-5-hydroxy-2,4-bis[(3,4,5-trihydroxybenzoyl)oxy]-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-[[(10R,11S,12R,13S,15R)-3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C75H56O48/c76-27-1-18(2-28(77)46(27)90)65(103)112-16-42-55(99)61(118-66(104)19-3-29(78)47(91)30(79)4-19)63(74(115-42)122-69(107)22-9-35(84)50(94)36(85)10-22)121-73(111)26-14-40(89)53(97)58(102)59(26)114-41-15-25-45(57(101)54(41)98)44-24(13-39(88)52(96)56(44)100)72(110)117-60-43(17-113-71(25)109)116-75(123-70(108)23-11-37(86)51(95)38(87)12-23)64(120-68(106)21-7-33(82)49(93)34(83)8-21)62(60)119-67(105)20-5-31(80)48(92)32(81)6-20/h1-15,42-43,55,60-64,74-102H,16-17H2/t42-,43-,55-,60-,61+,62+,63-,64-,74+,75+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDRVRFMJDNTKX-GBDOURBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)OC9C(C(C(OC9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)OC8=C(C(=C(C=C8C(=O)O[C@@H]9[C@H]([C@@H]([C@H](O[C@H]9OC(=O)C1=CC(=C(C(=C1)O)O)O)COC(=O)C1=CC(=C(C(=C1)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C75H56O48 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60155484 | |

| Record name | Woodfordin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1725.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127243-65-6 | |

| Record name | Woodfordin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127243656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Woodfordin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60155484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。